CCK (27-33)
Description
Cholecystokinin Octapeptide (2-8) (desulfated) (CCK-8d) is a truncated, desulfated form of the full-length cholecystokinin (CCK) hormone. Structurally, it corresponds to residues 2–8 of the C-terminal octapeptide of CCK, with the sequence Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (molecular formula: C₄₅H₅₇N₉O₁₀S₂; molecular weight: 948.14 Da) . Unlike its sulfated counterpart (CCK-8s), CCK-8d lacks the sulfate group on the tyrosine residue, which significantly alters its receptor binding affinity and biological activity . This peptide is used in research to study CCK receptor subtypes (CCK-A and CCK-B) and their roles in gastrointestinal, neuronal, and metabolic processes .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGPVVFNHQALK-GIZYWFQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N9O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant and most reliable method for preparing Cholecystokinin Octapeptide (2-8) (desulfated) is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating precise control over the peptide sequence and modifications.
Chemical Modifications and Stability Considerations
- Desulfation : The removal of the sulfate group from the tyrosine residue reduces the peptide’s affinity to CCK1 receptors but increases its stability and modifies its biological activity, making it more akin to a gastrin analogue with diminished potency.
- Amidation : The C-terminal amidation is crucial for maintaining peptide stability and receptor interaction.
- Enzymatic Degradation : In biological systems, the peptide is subject to degradation by peptidases, which is considered during synthesis to optimize stability for experimental use.
Analytical Characterization
After synthesis, the peptide is characterized using:
| Technique | Purpose |
|---|---|
| Mass Spectrometry | Confirm molecular weight and sequence |
| HPLC | Assess purity and isolate the desired peptide |
| Amino Acid Analysis | Verify sequence and composition |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (optional) |
These analyses ensure the peptide’s identity, purity, and structural integrity for reproducible research results.
Summary Table: Preparation Features of Cholecystokinin Octapeptide (2-8) (Desulfated)
| Aspect | Description |
|---|---|
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
| Peptide Sequence | Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (no sulfation on Tyr) |
| Key Modification | Desulfation (absence of sulfate on tyrosine) |
| Purification | High-performance liquid chromatography (HPLC) |
| Stability Enhancements | C-terminal amidation |
| Analytical Techniques | Mass spectrometry, HPLC, amino acid analysis |
| Biological Activity Impact | Reduced receptor binding compared to sulfated form |
Chemical Reactions Analysis
Primary Chemical Reactions
The primary chemical reactions involving CCK-8 (desulfated) include:
-
Sulfation and Desulfation : The sulfation of tyrosine residues is a significant reaction affecting the biological activity of cholecystokinin peptides. In vivo studies indicate that both sulfated and desulfated forms can undergo enzymatic sulfation, influencing their efficacy in biological systems. The competition for sulfate groups between cholecystokinin and dopamine has been noted, indicating complex biochemical interactions that can affect neurotransmitter levels in the brain .
-
Enzymatic Degradation : CCK-8 (desulfated) is subject to degradation by peptidases in the body, breaking it down into individual amino acids. Research indicates that the half-life of desulfated CCK-8 in human plasma is approximately 18 minutes, while the sulfated form exhibits a longer half-life of about 50 minutes .
Interaction with Receptors
CCK-8 (desulfated) primarily interacts with CCK-1 receptors located on smooth muscle cells of the gallbladder and pancreas. This binding stimulates digestive enzyme secretion and gallbladder contraction but is less potent than its sulfated counterpart. The desulfated variant behaves more like a gastrin analogue with diminished potency but still influences dopamine release in certain neural pathways .
Comparative Biological Activity
The biological activities of CCK-8 (desulfated) can be compared with related peptides:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cholecystokinin Octapeptide (sulfated) | Contains sulfate group at tyrosine position 7 | High potency at CCK receptors; stimulates digestion |
| Gastrin | Similar C-terminal sequence; lacks sulfate | Primarily stimulates gastric acid secretion |
| Cholecystokinin Octapeptide (1-5) | Shorter peptide; retains some activity | Modulates pancreatic enzyme secretion |
| Peptide YY | Different sequence; primarily involved in appetite | Reduces gastric motility; increases satiety |
CCK-8 (desulfated) exhibits reduced biological activity compared to its sulfated counterpart but retains some influence over dopaminergic systems .
Stability Considerations
Scientific Research Applications
Neurobiological Applications
Cognitive Enhancement and Neuroprotection
Recent studies have highlighted the potential of desulfated CCK-8 in alleviating cognitive impairment, particularly in the context of delayed neurocognitive recovery (dNCR) following surgery. In a study involving aged mice, desulfated CCK-8 was shown to improve cognitive functions by promoting glutamatergic synaptogenesis and inhibiting the activation of A1 reactive astrocytes and microglia, which are associated with neuroinflammation. The findings suggest that desulfated CCK-8 could serve as a therapeutic target for dNCR .
Mechanism of Action
The mechanism through which desulfated CCK-8 exerts its effects involves modulation of inflammatory pathways. It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 1 alpha (IL-1α), thereby reducing neuroinflammation and promoting synaptic health .
Gastroenterological Applications
Regulation of Food Intake
Desulfated CCK-8 has been investigated for its role in regulating food intake and gastric emptying. Clinical trials demonstrated that intravenous infusions of desulfated CCK-8 significantly reduced food intake and delayed gastric emptying compared to saline controls. This suggests that desulfated CCK-8 amplifies satiety signals in response to gastric fullness, although gastric emptying itself may not mediate these effects .
Cardiovascular Applications
Atrial Natriuretic Peptide Secretion
In cardiovascular research, desulfated CCK-8 has been shown to influence the secretion of atrial natriuretic peptide (ANP). A study indicated that while sulfated CCK-8 enhances ANP secretion through specific signaling pathways, desulfated CCK-8 also plays a role but through different mechanisms. Specifically, it was found to activate phospholipase A2 signaling pathways, leading to increased arachidonic acid release and subsequent effects on cardiac dynamics .
Comparative Analysis of Cholecystokinin Forms
The following table summarizes key differences between sulfated and desulfated forms of cholecystokinin octapeptide regarding their biological activities:
| Property | Sulfated CCK-8 | Desulfated CCK-8 |
|---|---|---|
| Cognitive Effects | Enhances cognitive functions | Alleviates cognitive impairment |
| Food Intake Regulation | Reduces food intake | Significantly reduces food intake |
| ANP Secretion | Promotes ANP secretion | Modulates ANP secretion |
| Inflammatory Response | Increases inflammatory cytokines | Inhibits inflammatory pathways |
Case Studies
-
Delayed Neurocognitive Recovery Study
- Objective: Investigate the efficacy of desulfated CCK-8 in improving cognitive outcomes post-surgery.
- Methodology: Aged mice underwent laparotomy followed by treatment with desulfated CCK-8.
- Findings: Significant improvement in memory tasks and synaptic health was observed, indicating potential clinical applications for geriatric patients undergoing surgery .
-
Appetite Regulation Trial
- Objective: Assess the impact of desulfated CCK-8 on food intake in healthy adults.
- Methodology: Participants received intravenous infusions of desulfated CCK-8 or saline on separate days after a meal.
- Findings: Infusions resulted in a marked decrease in food intake without affecting gastric emptying rates significantly .
- Cardiac Function Study
Mechanism of Action
Cholecystokinin (27-33) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2). These receptors are G-protein-coupled receptors that mediate various physiological responses. The binding of cholecystokinin (27-33) (non-sulfated) to these receptors inhibits the binding of [3H]naloxone in rat cerebellum membranes and inhibits electrically-stimulated contraction of isolated guinea pig ileum . This interaction can be reversed by naloxone .
Comparison with Similar Compounds
Discussion of Key Contrasts
- Receptor specificity : The sulfate group in CCK-8s is essential for CCK-A receptor activation, making it a potent gastrointestinal agent. CCK-8d, with its CCK-B preference, is more relevant in CNS studies .
- Synthetic analogs : Compounds like A-71623 challenge the traditional view that sulfation is mandatory for CCK-A activity, offering new therapeutic avenues .
- Species variability : Rat and guinea pig models show divergent responses to CCK-8d in receptor binding, highlighting the need for cautious extrapolation to humans .
Biological Activity
Cholecystokinin octapeptide (CCK-8) is a neuropeptide that plays significant roles in various physiological processes, including digestion, appetite regulation, and modulation of pain. The desulfated form of CCK-8, known as CCK-8d, exhibits distinct biological activities compared to its sulfated counterpart (CCK-8s). This article reviews the biological activity of CCK-8d, focusing on its mechanisms of action, effects on various systems, and relevant research findings.
1. Overview of Cholecystokinin Octapeptide
Cholecystokinin (CCK) is produced by I cells in the intestinal mucosa and is involved in stimulating gallbladder contraction and pancreatic enzyme secretion. CCK exists in several forms, with CCK-8 being one of the most studied due to its potent biological effects. The octapeptide can be sulfated (CCK-8s) or desulfated (CCK-8d), with the former generally exhibiting stronger biological activity.
2.1 Receptor Interactions
CCK exerts its effects primarily through two types of receptors: CCK1 and CCK2 receptors. These G-protein-coupled receptors mediate various physiological responses:
- CCK1 Receptors : Primarily involved in gastrointestinal functions and appetite regulation.
- CCK2 Receptors : Associated with pain modulation and central nervous system activities.
Research has shown that CCK-8d does not activate these receptors as effectively as CCK-8s, leading to different physiological outcomes.
3.1 Effects on Gastrointestinal Function
Studies indicate that while CCK-8s promotes gallbladder contraction and pancreatic enzyme secretion, CCK-8d has a limited effect on these processes. For example, in isolated rat models, infusion of CCK-8d resulted in a significant decrease in atrial pulse pressure but did not enhance atrial natriuretic peptide (ANP) secretion as effectively as CCK-8s did .
3.2 Role in Appetite Regulation
CCK is known for its role as a satiety factor. Research comparing the effects of CCK-8 and its desulfated form revealed that while both can reduce meal size in animal models, only the sulfated form significantly increases the satiety ratio . This suggests that desulfation may impair the appetite-suppressing effects of CCK.
3.3 Neurological Implications
In the central nervous system (CNS), both forms of CCK have been implicated in modulating dopaminergic neurotransmission. However, studies suggest that CCK-8d may have a less pronounced effect compared to its sulfated counterpart . The modulation of dopamine release is crucial for understanding the role of CCK in behaviors related to addiction and reward.
4.1 Experimental Studies
A series of experiments involving isolated rat atria demonstrated the differential effects of CCK-8s and CCK-8d on ANP secretion and cardiac dynamics:
| Treatment | ANP Secretion | Atrial Pulse Pressure |
|---|---|---|
| Control | Baseline | Baseline |
| CCK-8s | Increased | Decreased |
| CCK-8d | No Change | Decreased |
These findings highlight that while both forms affect atrial dynamics, only CCK-8s significantly enhances ANP secretion .
4.2 Clinical Observations
Clinical observations have noted that reduced serum levels of CCK are associated with conditions such as celiac disease and short bowel syndrome, suggesting a potential therapeutic role for exogenous administration of either form of CCK in these contexts .
5. Conclusion
Cholecystokinin octapeptide (desulfated) presents a unique profile compared to its sulfated variant, particularly regarding gastrointestinal function and appetite regulation. While it retains some biological activity, its effectiveness is notably diminished in several key areas. Ongoing research into the specific mechanisms by which CCK-8d operates will enhance our understanding of its potential therapeutic applications and implications for metabolic health.
Q & A
Basic Research Questions
Q. How should researchers optimize solubility and storage conditions for Cholecystokinin Octapeptide (2-8) (desulfated) to maintain bioactivity?
- Methodological Answer :
- Solubility : Use anhydrous DMSO for stock solutions (≥100 mg/mL) to avoid hydrolysis. Pre-warm DMSO to 37°C to enhance dissolution, and avoid repeated freeze-thaw cycles to prevent peptide degradation .
- Storage : Lyophilized peptides should be stored at ≤-20°C in airtight, light-protected vials. For long-term stability, aliquot working solutions and avoid exposure to humidity .
Q. What in vitro models are validated for studying Cholecystokinin Octapeptide (2-8) (desulfated)'s neuroprotective effects?
- Methodological Answer :
- Dorsal Root Ganglion (DRG) Neurons : Cultured rat DRG neurons treated with nitric oxide donors (e.g., sodium nitroprusside) can model oxidative stress. Pre-incubation with 10–100 nM CCK-8 (desulfated) reduces apoptosis, measured via caspase-3 assays .
- Synaptosomal Preparations : Isolated rat brain synaptosomes are used to study calcium-dependent neurotransmitter release. CCK-8 (desulfated)-induced dopamine release can be quantified via HPLC .
Advanced Research Questions
Q. How can researchers differentiate between CCKA and CCKB receptor-mediated effects in experimental designs?
- Methodological Answer :
- Antagonist Co-Application : Use selective antagonists like devazepide (CCKA) and lorglumide (CCKB) in dose-ratio assays. For example, in guinea pig gallbladder assays, pre-treatment with devazepide blocks CCK-8 (desulfated)-induced contractions, confirming CCKA dominance in peripheral tissues .
- Receptor Knockdown Models : siRNA targeting CCKB receptors in rat nucleus accumbens neurons reduces CCK-8 (desulfated)-mediated dopamine release, while CCKA knockdown has minimal effect .
Q. What experimental strategies resolve contradictions in CCK-8 (desulfated)'s dual modulation of dopamine release?
- Methodological Answer :
- Dose-Dependent Analysis : Low doses (1–10 nM) enhance dopamine release in rat nucleus accumbens via presynaptic CCKB receptors, while higher doses (>50 nM) inhibit release due to CCKA-mediated GABAergic interneuron activation .
- Region-Specific Profiling : Use microdialysis in distinct brain regions (e.g., striatum vs. nucleus accumbens) to map receptor subtype distribution. CCKB dominates in the striatum, whereas CCKA is more active in the nucleus accumbens .
Q. How does CCK-8 (desulfated) interact with opioid pathways, and what methods quantify this cross-talk?
- Methodological Answer :
- Calcium Imaging in DRG Neurons : Co-application of CCK-8 (desulfated) and μ-opioid agonists (e.g., DAMGO) reverses opioid-induced inhibition of calcium currents. Patch-clamp recordings quantify current density changes .
- Behavioral Assays : In rodent models of analgesia, CCK-8 (desulfated) administration (1–5 µg/kg, i.v.) attenuates morphine-induced analgesia, measurable via tail-flick latency tests .
Q. What mechanisms underlie CCK-8 (desulfated)'s anti-inflammatory effects in neurological injury models?
- Methodological Answer :
- Porcine CPR Model : Post-cardiac arrest, CCK-8 (desulfated) (0.1 mg/kg, i.v.) reduces serum TNF-α and IL-6 levels by 40–60% via NF-κB pathway inhibition. Neurological outcomes are assessed using the Pittsburgh Performance Score .
- Microglial Cultures : LPS-stimulated microglia treated with CCK-8 (desulfated) (100 nM) show reduced ROS production, measured via DCFH-DA fluorescence .
Data Analysis and Interpretation
Q. How should researchers validate conflicting results in CCK-8 (desulfated) receptor binding assays?
- Methodological Answer :
- Schild Regression Analysis : Calculate pA2 values for antagonists to confirm competitive vs. non-competitive binding. For example, lorglumide’s pA2 of 6.8 in gallbladder assays indicates low-affinity CCKB binding, while devazepide’s pA2 of 9.2 confirms high-affinity CCKA interactions .
- Radioligand Displacement : Use <sup>125</sup>I-CCK-8 in membrane preparations to quantify receptor density (Bmax) and affinity (Kd) across tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
